1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine
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Overview
Description
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as purifying the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ, mild oxidizing conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable bases.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: Contains a similar methoxybenzyl group but has different functional groups attached to the indole ring.
1-(4-Methoxybenzyl)piperazine: Shares the methoxybenzyl group but has a piperazine ring instead of an imidazole ring.
Uniqueness
1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring structure, combined with the methoxybenzyl and phenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918801-70-4 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C17H17N3O/c1-21-15-9-7-13(8-10-15)12-20-16(11-19-17(20)18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,18,19) |
InChI Key |
PURRPJXADLFBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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